molecular formula C18H21N3O2S B11042250 N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide

Cat. No.: B11042250
M. Wt: 343.4 g/mol
InChI Key: JWMHVHASBMEXEY-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that combines elements of cyclohexene, tetrahydrocyclopenta, and thiazolopyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide involves multiple steps, starting with the preparation of the cyclohexene derivative. The key steps include:

    Formation of the Cyclohexene Derivative: This step involves the reaction of cyclohexene with ethylamine under controlled conditions to form the intermediate compound.

    Cyclization and Thiazolopyrimidine Formation: The intermediate is then subjected to cyclization reactions to form the thiazolopyrimidine ring system.

    Final Coupling and Carboxamide Formation: The final step involves coupling the thiazolopyrimidine intermediate with a carboxamide group under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclohexene and thiazolopyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
  • 2-(1-Cyclohexen-1-yl)ethylamine
  • 4-(2,6,6-Trimethyl-3-oxo-cyclohex-1-en-1-yl)but-3-en-2-ol

Uniqueness

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-12-oxo-7-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-11-carboxamide

InChI

InChI=1S/C18H21N3O2S/c22-16(19-10-9-12-5-2-1-3-6-12)13-11-20-18-21(17(13)23)14-7-4-8-15(14)24-18/h5,11H,1-4,6-10H2,(H,19,22)

InChI Key

JWMHVHASBMEXEY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CN=C3N(C2=O)C4=C(S3)CCC4

Origin of Product

United States

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